molecular formula C8H8N4O3S B2968563 MSTP

MSTP

Cat. No.: B2968563
M. Wt: 240.24 g/mol
InChI Key: DWSYCUKCNSVBRA-UHFFFAOYSA-N
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Description

MSTP (4-(5-methanesulfonyl-[1,2,3,4]tetrazol-1-yl)-phenol) is a heteroaromatic sulfone compound recognized for its high reactivity and selectivity toward reduced thiols (-SH) in biological systems. It functions as a thiol-blocking reagent in proteomics workflows, enabling precise trapping of free cysteine residues while avoiding interference with oxidized sulfur species like sulfenic acids (-SOH) . This compound operates via nucleophilic aromatic substitution, targeting anionic thiols (-S⁻) with rapid kinetics (kobs = 5.1 min⁻¹, k = 16.6 M⁻¹ s⁻¹), achieving complete labeling within 2 minutes . Its cell membrane permeability and compatibility with downstream analytical techniques make it a critical tool for redox proteomics, particularly in distinguishing biological oxidative events from post-lysis artifacts .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-methylsulfonyltetrazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3S/c1-16(14,15)8-9-10-11-12(8)6-2-4-7(13)5-3-6/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSYCUKCNSVBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=NN1C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

MSTP is a heteroaromatic alkylsulfone that has garnered attention in biological research due to its selective reactivity with thiol groups in proteins. This compound is notable for its potential applications in redox proteomics, where it serves as a blocking reagent for reduced thiols, allowing for more accurate analysis of protein modifications and interactions.

Overview of this compound

This compound was identified as a highly reactive and selective thiol-blocking agent, surpassing traditional reagents such as N-ethylmaleimide (NEM) in both efficiency and specificity. This compound's ability to permeate cell membranes enables rapid quenching of intracellular thiols, which is crucial for studying cellular redox states and the dynamics of protein modifications.

The primary mechanism by which this compound operates involves the selective reaction with reduced thiols (-SH) in proteins. This selectivity is vital for avoiding cross-reactivity with oxidized forms of cysteine residues, which can confound experimental results. The kinetic properties of this compound indicate a significantly higher rate constant compared to other thiol-blocking agents, making it an ideal candidate for biological applications.

Kinetic Properties

  • Rate Constant (kk) : 16.6 M1^{-1}s1^{-1}
  • Observed Rate Constant (kobsk_{obs}) : 5.1 min1^{-1}

These values indicate that this compound achieves complete labeling of target proteins within minutes, facilitating faster experimental workflows.

Comparative Analysis with Other Reagents

A side-by-side comparison of this compound and NEM revealed that this compound provides superior blocking efficiency without competing with sulfenic acid species, which are often present in complex biological samples. This characteristic allows researchers to distinguish between biologically relevant oxidative events and artifacts introduced during sample preparation.

Reagent Selectivity Blocking Efficiency Cell Membrane Permeability
This compoundHighSuperiorYes
NEMModerateStandardYes

Study 1: Redox Proteomics Application

In a study focusing on redox proteomics, this compound was utilized to analyze protein sulfenylation in various cellular contexts. The findings demonstrated that using this compound allowed for clearer identification of oxidative modifications compared to traditional methods that employed NEM. Researchers noted a significant reduction in background noise in Western blot analyses when using this compound as the blocking agent.

Study 2: Enzyme Activity Assays

Another research effort involved assessing the impact of this compound on enzyme activity assays where thiol groups play a critical role. The results indicated that the use of this compound did not inhibit enzyme function when applied at optimal concentrations, thereby preserving the biological activity of the target proteins while effectively blocking unwanted thiol interactions.

Comparison with Similar Compounds

Key Competitors in Thiol Blocking

MSTP is primarily compared to N-ethylmaleimide (NEM) and methylsulfonyl benzothiazole (MSBTA) . Below is a detailed analysis:

Table 1: Kinetic and Functional Properties
Property This compound NEM MSBTA
Reaction Rate (k, M⁻¹ s⁻¹) 16.6 ~0.33 (estimated) ~0.33 (estimated)
Time to Complete Blocking 2 min >30 min >30 min
Selectivity for -SH High (no cross-reactivity with -SOH) Moderate (cross-reacts with -SOH) Moderate
Cell Membrane Permeability Yes Yes Limited

Selectivity and Cross-Reactivity

  • This compound : Demonstrates exclusive reactivity with -SH groups, even in the presence of -SOH. This selectivity is attributed to its mechanism of action, which avoids interactions with oxidized sulfur intermediates .
  • NEM : Reacts with both -SH and -SOH, complicating workflows where sulfenylation analysis is required .
  • MSBTA : While selective for -SH, its slower kinetics and partial membrane permeability limit utility in live-cell studies .

Cell Permeability and In Vivo Efficacy

  • This compound and NEM both penetrate cell membranes within 5 minutes, enabling rapid quenching of intracellular thiols. However, this compound’s faster reaction kinetics reduce the risk of post-lysis thiol oxidation artifacts .

Practical Advantages in Redox Proteomics

  • This compound enables simultaneous use of -SOH-targeted probes (e.g., dimedone derivatives) without competition, enhancing the accuracy of oxidative post-translational modification (PTM) mapping .
  • NEM requires sequential blocking steps to avoid cross-reactivity, increasing workflow complexity .

Q & A

How do MSTP programs integrate clinical training with graduate research to foster interdisciplinary expertise?

This compound programs employ a structured dual-degree curriculum combining medical school coursework with Ph.D.-level research. For example, students typically complete two years of foundational medical training alongside research rotations, followed by 3–4 years of dedicated graduate research and dissertation work. This model emphasizes iterative engagement with both clinical and laboratory environments, enabling trainees to identify research questions grounded in patient care. Programs like Purdue’s this compound further integrate engineering design with translational research, fostering innovation in clinical outcomes .

What foundational skills in experimental design are prioritized in this compound curricula?

Core courses such as Foundations of Biomedical Research I/II emphasize hypothesis-driven science, biostatistics, and reproducibility. Trainees learn to:

  • Formulate testable hypotheses using clinical observations.
  • Apply statistical methods (e.g., power analysis, regression models) to experimental data.
  • Design controlled experiments to minimize bias, including blinding and randomization techniques.
    These skills are reinforced through small-group discussions, critical analysis of primary literature, and mentored research rotations .

What advanced strategies address contradictory data in translational this compound research?

Contradictions often arise from clinical heterogeneity or mechanistic oversimplification. Methodological approaches include:

  • Multi-omics integration : Cross-validate findings using genomics, proteomics, and metabolomics datasets.
  • Patient-derived models : Use organoids or xenografts to reconcile in vitro and clinical observations.
  • Bayesian frameworks : Quantify uncertainty and update hypotheses iteratively with new data.
    Case studies highlight the importance of pre-registering analysis plans to mitigate confirmation bias .

How can this compound trainees maintain research continuity during clinical training?

A pilot model from Vanderbilt University demonstrated success by:

  • Unyoking milestones : Allowing flexible timelines for clinical competencies to prioritize lab engagement.
  • Strategic mentorship : Pairing trainees with dual-role clinician-scientist advisors.
  • Protected research time : Dedicated blocks for grant writing and data analysis during clerkships.
    This approach reduced attrition and enabled trainees to secure NIH funding earlier .

What methodologies enhance interdisciplinary collaboration in this compound-driven projects?

Programs like Northwestern’s this compound encourage:

  • Cross-departmental committees : Facilitate partnerships between engineering, bioinformatics, and clinical departments.
  • Translational “sandpit” workshops : Clinicians and basic scientists co-develop research questions.
  • Shared resource cores : Centralize advanced imaging, bioinformatics, and biorepository facilities to bridge technical gaps .

How do this compound programs train students to navigate ethical challenges in biomedical research?

Responsible Conduct of Research (RCR) courses cover:

  • Data integrity : Protocols for transparent data acquisition, storage, and sharing.
  • Authorship standards : Criteria for contributor roles using frameworks like CRediT.
  • Conflict of interest management : Strategies for balancing clinical duties and industry collaborations.
    Case-based discussions on research misconduct and peer review are integral to this training .

What experimental frameworks balance clinical relevance with mechanistic depth in this compound projects?

  • Reverse translational pipelines : Start with patient cohorts to identify biomarkers, then validate mechanisms in model systems.
  • Adaptive trial designs : Use basket or umbrella trials to test hypotheses across multiple patient subgroups.
  • Systems biology approaches : Combine network analysis with machine learning to map disease pathways.
    A 2023 study highlighted the success of this strategy in optimizing cancer therapeutics .

How can this compound graduates overcome funding barriers during the transition to independence?

  • Early K99/R00 applications : Submit during residency to align with NIH’s “early stage investigator” criteria.
  • Institutional bridge funding : Secure internal grants to cover lab startup costs.
  • Collaborative R01s : Partner with senior investigators while maintaining lead authorship.
    A 2015 case study showed that these tactics reduced the average transition time to independence by 9 years .

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